molecular formula C17H19N5O4 B2820252 2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 946212-67-5

2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No. B2820252
CAS RN: 946212-67-5
M. Wt: 357.37
InChI Key: DABYCBUUENSUND-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C17H19N5O4 and its molecular weight is 357.37. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dimethyl-2,6-dioxo-8-((1-phenylethyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological Profile of a New Pyrrolizine Derivative : A study by Laufer, Tries, Augustin, and Dannhardt (1994) explored a compound with a similar structure, 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000). This compound is a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase, showing antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal experiments without causing gastrointestinal damage (Laufer et al., 1994).

  • Reagent for the Protection of Carboxylic Acids : A study by Arai, Tokuyama, Linsell, and Fukuyama (1998) discussed 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, a novel reagent for the protection of carboxylic acids. The synthesized amides from this compound can be considered as protected carboxylic acids, useful in various chemical syntheses (Arai et al., 1998).

  • Biochemical Labeling Reagents : Yang and Frey (1984) synthesized a dimeric derivative of the undecagold cluster complex, which can be used for labeling biological macromolecules for electron microscopic analysis. This study highlights the potential of similar compounds in biochemistry (Yang & Frey, 1984).

  • Crystal Engineering with Purine Derivatives : Mohapatra and Verma (2016) conducted a study on modified purine ligands, including 2-(2-amino-9H-purin-9-yl) acetic acid (L1). This study involved the design and synthesis of complexes with transition metal ions, highlighting the compound's potential in the field of crystal engineering (Mohapatra & Verma, 2016).

  • Photoinduced Reductive Transformation in Organic Chemistry : Hasegawa, Chiba, Nakajima, Suzuki, Yoneoka, and Iwaya (2004) used a compound, 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)-Acetic Acid, for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones. This study highlights the compound's utility in organic synthesis and photochemistry (Hasegawa et al., 2004).

properties

IUPAC Name

2-[1,3-dimethyl-2,6-dioxo-8-(1-phenylethylamino)purin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-10(11-7-5-4-6-8-11)18-16-19-14-13(22(16)9-12(23)24)15(25)21(3)17(26)20(14)2/h4-8,10H,9H2,1-3H3,(H,18,19)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABYCBUUENSUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1,3-Dimethyl-2,6-dioxo-8-(1-phenylethylamino)purin-7-yl]acetic acid

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